![molecular formula C4H4N2O2S B1594872 4-Aminoisothiazole-3-carboxylic acid CAS No. 462067-90-9](/img/structure/B1594872.png)
4-Aminoisothiazole-3-carboxylic acid
Overview
Description
4-Aminoisothiazole-3-carboxylic acid is a heterocyclic organic compound characterized by the presence of an isothiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminoisothiazole-3-carboxylic acid typically involves the cyclization of thioamides with α-halocarboxylic acids under acidic or basic conditions. One common method is the reaction of thiourea with chloroacetic acid in the presence of a base such as potassium carbonate (K2CO3). The reaction proceeds through the formation of an intermediate thiazole ring, followed by amination to introduce the amino group at the 4-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and choice of catalyst, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Aminoisothiazole-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the thiazole ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the carboxylic acid group.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various substituents onto the thiazole ring.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced carboxylic acids, substituted thiazoles, and coupled products with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 4-AITCA and its derivatives in targeting cancer cells. For instance, a series of 2-aminothiazole-4-carboxamide derivatives, which are structurally related to 4-AITCA, have been shown to enhance the readthrough of premature termination codons (PTCs) in genes associated with various cancers. This mechanism is particularly relevant for treating genetic diseases caused by nonsense mutations, such as cystic fibrosis and Duchenne muscular dystrophy . The compounds were found to significantly increase the efficiency of PTC readthrough when combined with aminoglycosides like G418, suggesting their utility as therapeutic agents in gene therapy strategies.
Antimicrobial Properties
4-AITCA has also been investigated for its antimicrobial properties. Research indicates that isothiazole derivatives exhibit inhibitory activity against a range of pathogens, including bacteria and fungi. For example, certain derivatives have shown promising results against resistant strains of bacteria, making them candidates for developing new antibiotics .
Agricultural Applications
Pesticide Development
The unique properties of 4-AITCA make it a valuable compound in the synthesis of agrochemicals. Isothiazole derivatives have been explored as potential fungicides and herbicides due to their ability to inhibit specific enzymes involved in plant metabolism and pathogen growth. Studies have demonstrated that these compounds can effectively control plant diseases caused by various fungal pathogens .
Analytical Chemistry
Chromatographic Techniques
In analytical chemistry, 4-AITCA has been utilized in the development of advanced chromatographic methods for detecting and quantifying various substances. Its derivatives are employed as standard references in high-performance liquid chromatography (HPLC) due to their stable chemical properties and well-defined structures . Additionally, innovative extraction techniques involving 4-AITCA have been developed for isolating target compounds from complex biological matrices, enhancing the sensitivity and selectivity of analytical assays.
Case Study 1: Anticancer Research
A study published in Nature Communications explored the use of 2-aminothiazole-4-carboxamide derivatives in enhancing PTC readthrough in cancer cells. The results indicated that specific modifications to the 4-AITCA structure significantly improved therapeutic efficacy while reducing cytotoxicity compared to traditional aminoglycosides .
Case Study 2: Agricultural Application
In agricultural research, a series of isothiazole-based fungicides were tested for their effectiveness against Botrytis cinerea, a common plant pathogen. The study found that compounds derived from 4-AITCA exhibited significant antifungal activity, leading to their consideration as viable alternatives to existing chemical fungicides .
Mechanism of Action
4-Aminoisothiazole-3-carboxylic acid is similar to other thiazole derivatives, such as 2-aminothiazole and 5-aminothiazole. its unique structure, particularly the presence of the amino group at the 4-position, distinguishes it from these compounds. This structural difference can result in variations in biological activity and chemical reactivity.
Comparison with Similar Compounds
2-Aminothiazole
5-Aminothiazole
2-Methylthiazole
4-Methylthiazole
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Biological Activity
4-Aminoisothiazole-3-carboxylic acid (AITCA) is a compound that has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including antimicrobial, antiviral, and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
AITCA is characterized by its isothiazole ring, which contributes to its biological activity. The presence of the amino and carboxylic acid functional groups enhances its interactions with biological targets.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of AITCA and its derivatives. The compound exhibits significant activity against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of AITCA Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|---|
AITCA | Staphylococcus aureus | 50 |
AITCA | Escherichia coli | 100 |
Derivative 1 | Bacillus subtilis | 75 |
Derivative 2 | Pseudomonas aeruginosa | 200 |
Research indicates that modifications to the AITCA structure can enhance its antibacterial properties. For instance, the introduction of different substituents on the isothiazole ring has been shown to improve potency against resistant strains .
Antiviral Activity
Recent studies have explored the antiviral potential of AITCA. It has been found to exhibit activity against various viral strains, particularly those responsible for respiratory infections.
Case Study: Antiviral Efficacy Against Influenza
In a controlled study, AITCA demonstrated significant antiviral activity against the H1N1 influenza virus. The compound was administered in vitro and showed a reduction in viral load by up to 70% at concentrations of 10-50 μM. This efficacy was comparable to standard antiviral agents such as oseltamivir .
Anticancer Properties
AITCA has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.
Table 2: Anticancer Activity of AITCA
Cancer Cell Line | IC50 (μM) |
---|---|
A549 (Lung cancer) | 30 |
HeLa (Cervical cancer) | 25 |
MCF-7 (Breast cancer) | 40 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analysis .
Structure-Activity Relationship (SAR)
Understanding the SAR of AITCA is crucial for developing more potent derivatives. Research indicates that the carboxylic acid moiety is essential for maintaining biological activity. Variations in substituents on the thiazole ring can lead to significant changes in potency and selectivity against various biological targets .
Properties
IUPAC Name |
4-amino-1,2-thiazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c5-2-1-9-6-3(2)4(7)8/h1H,5H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPHJQAXNPHVRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NS1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337414 | |
Record name | 4-Aminoisothiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
462067-90-9 | |
Record name | 4-Aminoisothiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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